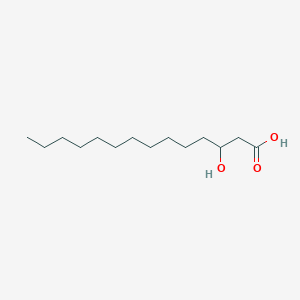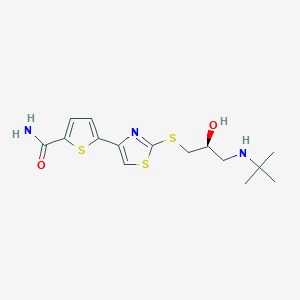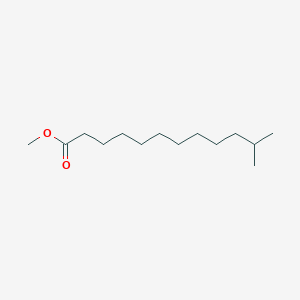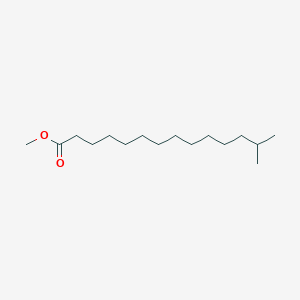
m-Coelenterazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-Coelenterazine is a synthetic compound that belongs to the coelenterazine family. It is a luminescent substrate that is widely used in bioluminescence imaging studies. M-Coelenterazine is a highly sensitive and specific substrate for the imaging of cells, tissues, and organs.
Mecanismo De Acción
M-Coelenterazine is a luminescent substrate that produces light when it reacts with the enzyme, luciferase. The reaction between M-Coelenterazine and luciferase produces a highly stable and long-lasting luminescent signal. This luminescent signal can be detected and measured using a variety of imaging techniques.
Biochemical and Physiological Effects:
M-Coelenterazine has no known biochemical or physiological effects on living organisms. It is a non-toxic and non-invasive substrate that is widely used in bioluminescence imaging studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using M-Coelenterazine in lab experiments include its high sensitivity and specificity, its non-toxic and non-invasive nature, and its ability to produce a long-lasting luminescent signal. The limitations of using M-Coelenterazine include its cost, its limited availability, and its requirement for specialized imaging equipment.
Direcciones Futuras
There are several future directions for the use of M-Coelenterazine in scientific research. One direction is the development of new imaging techniques that can detect and measure the luminescent signal produced by M-Coelenterazine with greater sensitivity and specificity. Another direction is the development of new substrates that can be used in combination with M-Coelenterazine to produce multi-color imaging. Additionally, further research is needed to explore the potential of M-Coelenterazine in the imaging of complex biological systems, such as the brain and other organs.
Métodos De Síntesis
M-Coelenterazine is synthesized by a multi-step process that involves the reaction of several chemical compounds. The synthesis process begins with the preparation of the intermediate compound, 3-bromo-5-hydroxybenzoic acid. This intermediate is then reacted with 3-aminophenylboronic acid to form the key intermediate, 3-(3-aminophenyl)-5-bromo-4-hydroxybenzoic acid. The final step involves the reaction of the key intermediate with imidazole to form m-Coelenterazine.
Aplicaciones Científicas De Investigación
M-Coelenterazine is widely used in scientific research for bioluminescence imaging studies. It is used to visualize and track the expression of genes, proteins, and cells in living organisms. M-Coelenterazine is a highly sensitive and specific substrate for the imaging of cells, tissues, and organs. It is used in a variety of research areas, including cancer research, neuroscience, and developmental biology.
Propiedades
Número CAS |
132063-57-1 |
|---|---|
Fórmula molecular |
C27H21N3O3 |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
7-benzyl-4-[(4-hydroxyphenyl)methyl]-2,5,8-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10(15),11,13-heptaene-3,13-diol |
InChI |
InChI=1S/C27H21N3O3/c31-19-8-6-17(7-9-19)13-23-27(33)30-24-15-18-14-20(32)10-11-21(18)25(24)28-22(26(30)29-23)12-16-4-2-1-3-5-16/h1-11,14,31-33H,12-13,15H2 |
Clave InChI |
BGKKKPQDOCVBAW-UHFFFAOYSA-N |
SMILES isomérico |
C1C2=C(C=CC(=C2)O)C3=C1N4C(=C(N3)CC5=CC=CC=C5)N=C(C4=O)CC6=CC=C(C=C6)O |
SMILES |
C1C2=C(C=CC(=C2)O)C3=C1N4C(=C(N=C4C(=N3)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)O |
SMILES canónico |
C1C2=C(C=CC(=C2)O)C3=C1N4C(=C(N3)CC5=CC=CC=C5)N=C(C4=O)CC6=CC=C(C=C6)O |
Sinónimos |
1H-Imidazo[1,2-a]indeno[1,2-e]pyrazin-1-one, 5,10-dihydro-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-4-(phenylmethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B164403.png)


![2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide](/img/structure/B164409.png)




![3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione](/img/structure/B164421.png)


